molecular formula C18H24BrN3S B11041016 1-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-3-cyclohexylthiourea

1-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-3-cyclohexylthiourea

Cat. No.: B11041016
M. Wt: 394.4 g/mol
InChI Key: KQNSWKNUULHNNM-UHFFFAOYSA-N
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Description

1-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-3-cyclohexylthiourea is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-3-cyclohexylthiourea typically involves multiple steps:

    Bromination of 2-methyl-1H-indole: The starting material, 2-methyl-1H-indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Alkylation: The brominated indole is then alkylated with an appropriate alkylating agent to introduce the ethyl group.

    Thiourea Formation: The resulting intermediate is reacted with cyclohexyl isothiocyanate to form the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-3-cyclohexylthiourea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The thiourea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isothiocyanate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while hydrolysis can produce amines and isothiocyanates.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting cancer, microbial infections, and neurological disorders.

    Biological Studies: It can be used to study the biological activity of indole derivatives and their interactions with various biological targets.

    Chemical Biology: The compound can serve as a tool for probing biological pathways and mechanisms, particularly those involving indole-based molecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-3-cyclohexylthiourea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The brominated indole moiety may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The thiourea group may also contribute to the compound’s biological activity by forming hydrogen bonds or other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-cyclohexylthiourea: Similar structure with a chlorine atom instead of bromine.

    1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-cyclohexylthiourea: Similar structure with a fluorine atom instead of bromine.

    1-[2-(5-iodo-2-methyl-1H-indol-3-yl)ethyl]-3-cyclohexylthiourea: Similar structure with an iodine atom instead of bromine.

Uniqueness

1-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-3-cyclohexylthiourea is unique due to the presence of the bromine atom, which can influence its biological activity and chemical reactivity. Bromine is a larger and more polarizable atom compared to chlorine, fluorine, and iodine, which can affect the compound’s interactions with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C18H24BrN3S

Molecular Weight

394.4 g/mol

IUPAC Name

1-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-3-cyclohexylthiourea

InChI

InChI=1S/C18H24BrN3S/c1-12-15(16-11-13(19)7-8-17(16)21-12)9-10-20-18(23)22-14-5-3-2-4-6-14/h7-8,11,14,21H,2-6,9-10H2,1H3,(H2,20,22,23)

InChI Key

KQNSWKNUULHNNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)CCNC(=S)NC3CCCCC3

Origin of Product

United States

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